
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide, commonly known as DBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBH is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
Anticancer Applications
Benzothiazole derivatives have been investigated for their antitumor properties, showing potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. The modification of benzothiazoles, including fluorination and other substitutions, has been aimed at enhancing their antiproliferative activity by inducing cytotoxic effects in cancer cells without relying on specific enzyme induction (Mortimer et al., 2006).
Further studies have synthesized new benzothiazole acylhydrazones as anticancer agents, indicating that various substitutions on the benzothiazole scaffold modulate antitumor properties. These studies evaluated the compounds' cytotoxic activities against different cancer cell lines, highlighting their potential as novel anticancer agents (Osmaniye et al., 2018).
Alzheimer's Disease Imaging
- Novel fluorinated benzoxazole derivatives have been developed as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds exhibit high affinity for β-amyloid aggregates and have shown promise in both in vitro and in vivo studies for the identification of Alzheimer's pathology (Cui et al., 2012).
Antimicrobial Activities
- Benzothiazoles have been identified as potent antimicrobial agents. Studies synthesizing new derivatives and evaluating their activities against various microbial strains have demonstrated the compounds' effectiveness, indicating their potential use in developing new antimicrobial treatments (Abbas et al., 2014).
特性
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-11-7-8-12(23-2)14-13(11)18-16(24-14)20-19-15(21)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFVCSLUYHJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

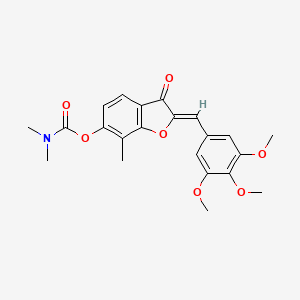
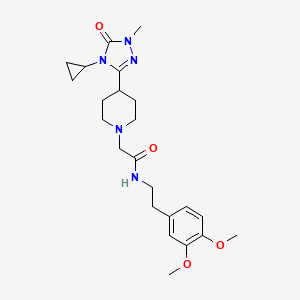
![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)
![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)


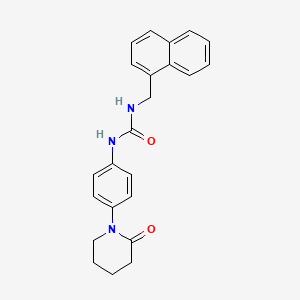
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)
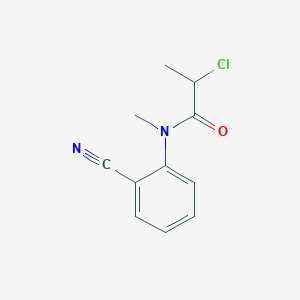
![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)
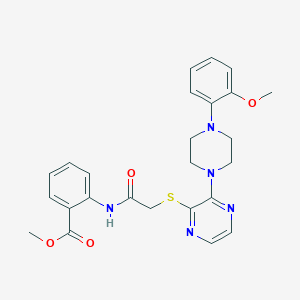
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)
